molecular formula C5H8N2S2 B13968707 S-(4,5-Dimethylthiazol-2-yl)thiohydroxylamine

S-(4,5-Dimethylthiazol-2-yl)thiohydroxylamine

Katalognummer: B13968707
Molekulargewicht: 160.3 g/mol
InChI-Schlüssel: LSZXPUQRPDOKTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole typically involves the reaction of 4,5-dimethylthiazole with an appropriate aminosulfanyl reagent. One common method includes the use of thiourea as a starting material, which undergoes cyclization with 2-bromo-3,4-dimethylthiophene under basic conditions to form the desired thiazole derivative.

Industrial Production Methods

Industrial production of 2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The aminosulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazole compounds, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The aminosulfanyl group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Aminosulfanyl)-4-methyl-1,3-thiazole
  • 2-(Aminosulfanyl)-5-methyl-1,3-thiazole
  • 2-(Aminosulfanyl)-1,3-thiazole

Uniqueness

2-(Aminosulfanyl)-4,5-dimethyl-1,3-thiazole is unique due to the presence of both methyl groups at the 4 and 5 positions of the thiazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C5H8N2S2

Molekulargewicht

160.3 g/mol

IUPAC-Name

S-(4,5-dimethyl-1,3-thiazol-2-yl)thiohydroxylamine

InChI

InChI=1S/C5H8N2S2/c1-3-4(2)8-5(7-3)9-6/h6H2,1-2H3

InChI-Schlüssel

LSZXPUQRPDOKTM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)SN)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.